1,1'-Sulfonyldiimidazole

Catalog No.
S704305
CAS No.
7189-69-7
M.F
C6H6N4O2S
M. Wt
198.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Sulfonyldiimidazole

CAS Number

7189-69-7

Product Name

1,1'-Sulfonyldiimidazole

IUPAC Name

1-imidazol-1-ylsulfonylimidazole

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

InChI

InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H

InChI Key

ZLKNPIVTWNMMMH-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2

1,1'-Sulfonyldiimidazole (SDI) is a heterocyclic organic compound with the formula C₆H₆N₄O₂S. It is a white crystalline solid that finds significance in organic synthesis due to its ability to act as a versatile coupling reagent [].


Molecular Structure Analysis

The SDI molecule consists of two imidazole rings linked by a sulfonyl group (SO₂). The imidazole rings are five-membered aromatic heterocycles containing two nitrogen atoms and one carbon atom. The sulfonyl group is a polar functional group with a positive and negative charge. This combination of features allows SDI to participate in various chemical reactions [].

Here are some key aspects of its structure:

  • Aromatic character: The imidazole rings exhibit aromaticity, making them stable and electron-rich.
  • Polarity: The presence of the sulfonyl group introduces polarity to the molecule, influencing its reactivity.
  • Leaving group: One of the imidazole rings can act as a good leaving group due to its aromaticity and ability to stabilize negative charge formation [].

Chemical Reactions Analysis

SDI is primarily valued for its role as a coupling reagent in organic synthesis. Here are some relevant reactions:

  • N-Sulfonylation: SDI reacts with amines (R-NH₂) to form N-sulfonyl derivatives (R-SO₂-NH₂) [].
R-NH₂  +  C₆H₆N₄O₂S  →  R-SO₂-NH₂  +  C₆H₅N₂H               SDI               Amine           Product (N-sulfonyl derivative)  Imidazole
  • C-Sulfonylation

    Under specific conditions, SDI can also participate in C-sulfonylation reactions, introducing a sulfonyl group directly to a carbon atom.

  • Peptide coupling

    SDI can be used as a peptide coupling reagent to form amide bonds between peptides [].


Physical And Chemical Properties Analysis

  • Melting point: 132-134 °C [].
  • Boiling point: Decomposes above 250 °C [].
  • Solubility: Soluble in polar organic solvents like DMF, DMSO, and acetonitrile [].
  • Stability: Hygroscopic (absorbs moisture) and light-sensitive [].

As a coupling reagent, SDI facilitates the formation of new bonds between molecules. The mechanism typically involves the following steps:

  • Activation: The nucleophilic amine or other substrate attacks the sulfur atom in the sulfonyl group of SDI, forming a reactive intermediate.
  • Nucleophilic attack: The activated intermediate then reacts with the electrophilic coupling partner, forming the desired product.
  • Leaving group departure: The imidazole ring departs as a stable leaving group, regenerating the catalyst.

SDI can pose several safety hazards:

  • Skin and eye irritant: Contact with skin or eyes can cause irritation [].
  • Respiratory irritant: Inhalation can irritate the respiratory tract [].
  • Suspected carcinogen: Limited evidence suggests potential carcinogenicity [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling SDI.
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry, and dark place.
, including:

  • Sulfonylation Reactions: It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and stability.
  • Suzuki Coupling: This compound can undergo one-pot Suzuki coupling reactions, facilitating the formation of biaryl compounds such as 1-phenylnaphthalene .
  • Formation of Heterocycles: It serves as a catalyst in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

The biological activity of 1,1'-sulfonyldiimidazole has been explored in several studies. It exhibits properties that can lead to skin and eye irritation; thus, safety precautions are necessary when handling this compound . Additionally, its role as a sulfonylating agent has implications in drug development, where it may be used to modify active pharmaceutical ingredients to enhance their efficacy or bioavailability.

Several methods exist for synthesizing 1,1'-sulfonyldiimidazole:

  • Direct Sulfonylation: Imidazole can be reacted with sulfuryl chloride in anhydrous conditions to yield 1,1'-sulfonyldiimidazole. This method typically involves cooling the reaction mixture and adding sulfuryl chloride dropwise .
  • From Imidazole Derivatives: Alternative synthetic routes involve starting from substituted imidazoles or other nitrogen-containing heterocycles, allowing for greater functional group diversity .
  • One-Pot Reactions: Recent advancements have introduced one-pot procedures that streamline the synthesis process while maintaining high yields .

1,1'-Sulfonyldiimidazole finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent for sulfonylation processes in organic chemistry.
  • Pharmaceutical Development: The compound is utilized to modify drug candidates to improve their pharmacological properties.
  • Catalysis: It acts as a catalyst in several

Research on interaction studies involving 1,1'-sulfonyldiimidazole has highlighted its potential interactions with various biological molecules. These studies focus on its ability to modify proteins and other biomolecules through sulfonylation, which can affect their function and activity. Understanding these interactions is crucial for assessing its utility in drug design and development.

Several compounds share structural similarities with 1,1'-sulfonyldiimidazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
SulfamideSulfonamideContains an amide group; used in medicinal chemistry
1,3-Dimethylimidazolium SulfonateImidazolium saltUseful as a catalyst; more soluble than sulfonyldiimidazole
Benzene SulfonamideAromatic sulfonamideCommonly used as an antibacterial agent

Uniqueness of 1,1'-Sulfonyldiimidazole

What sets 1,1'-sulfonyldiimidazole apart from these compounds is its dual imidazole structure combined with a sulfonyl group. This configuration not only enhances its reactivity but also allows it to serve multiple roles in synthetic chemistry and biological applications. Its ability to facilitate complex reactions while serving as a sulfonylating agent makes it particularly valuable in both academic research and industrial applications.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7189-69-7

Wikipedia

1,1'-Sulfonyldiimidazole

Dates

Last modified: 08-15-2023

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